molecular formula C18H23N3O3 B6419962 tert-butyl 4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate CAS No. 276236-86-3

tert-butyl 4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

Cat. No.: B6419962
CAS No.: 276236-86-3
M. Wt: 329.4 g/mol
InChI Key: KFCRJYUQSPMYCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring linked to a 1,2,4-oxadiazole moiety substituted with a phenyl group. The tert-butyl carbamate group at the piperidine nitrogen serves as a protective group, enhancing stability during synthetic processes. This compound is of significant interest in medicinal chemistry due to the oxadiazole ring's role as a bioisostere for esters and amides, improving metabolic stability and binding affinity in drug candidates . Its crystal structure, resolved via X-ray diffraction using SHELX software , confirms the (S)-configuration in enantiomeric forms, which is critical for chiral selectivity in biological interactions .

Properties

IUPAC Name

tert-butyl 4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-18(2,3)23-17(22)21-11-9-14(10-12-21)16-19-15(20-24-16)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCRJYUQSPMYCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of Hydroxyamidine Intermediate

Reagents :

  • Acetonitrile (2.0 mol)

  • Hydroxyammonium hydrochloride (2.2 mol)

  • Sodium hydroxide (2.2 mol) in anhydrous methanol

Procedure :

  • Dissolve acetonitrile in methanol under inert atmosphere.

  • Add hydroxyammonium hydrochloride and sodium hydroxide in batches at 0–5°C.

  • Stir overnight at room temperature.

  • Concentrate under reduced pressure, extract with ethyl acetate, and dry over Na₂SO₄.

Yield : 85% (white solid).

Step 2: One-Pot Oxadiazole Formation and Piperidine Coupling

Reagents :

  • Hydroxyamidine intermediate (1.0 mol)

  • 4-Carbonyl tert-butyl ester-1-nipecotic acid (1.0 mol)

  • Toluene, catalytic p-toluenesulfonic acid

Procedure :

  • Reflux hydroxyamidine and nipecotic acid derivative in toluene for 24 hours.

  • Add p-toluenesulfonic acid, reflux for an additional 24 hours.

  • Cool, concentrate, and recrystallize from ethyl acetate.

Yield : 80% (colorless crystals).

Key Data :

ParameterValue
Reaction Temperature110–120°C (reflux)
SolventToluene
Catalystp-Toluenesulfonic acid (1 mol%)
Final Purity (HPLC)>98%

Synthetic Route 2: Stepwise Coupling and Cyclization

This method, reported in Acta Crystallographica, emphasizes chiral purity and crystallinity.

Step 1: Synthesis of (E)-N-Hydroxybenzamidine

Reagents :

  • Benzonitrile (1.03 g, 10 mmol)

  • Hydroxylamine hydrochloride (4.09 g, 55 mmol)

  • K₂CO₃ (2.76 g, 20 mmol) in ethanol

Procedure :

  • Reflux benzonitrile and hydroxylamine hydrochloride in ethanol for 10 hours.

  • Filter and concentrate to obtain (E)-N-hydroxybenzamidine.

Yield : 72% (1.36 g).

Step 2: Activation of Piperidine Carboxylic Acid

Reagents :

  • (S)-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid (1.15 g, 5 mmol)

  • Isobutyl chloroformate (5 mL, 38 mmol)

  • Triethylamine (2 mL, 14 mmol) in THF

Procedure :

  • Activate the carboxylic acid with isobutyl chloroformate and triethylamine at 0°C.

  • Add (E)-N-hydroxybenzamidine and stir for 30 minutes.

Step 3: Cyclization and Deprotection

Reagents :

  • Tetrabutylammonium fluoride (3 mL, 1M in THF)

Procedure :

  • Reflux the intermediate with TBAF for 24 hours.

  • Extract with ethyl acetate, purify via column chromatography (ethyl acetate/hexane), and recrystallize from ethanol.

Yield : 68% (colorless rods).

Analytical Data :

  • ¹H NMR (CDCl₃) : δ 8.05–8.08 (m, 2H, ArH), 3.95 (d, J=8.4 Hz, 1H, piperidine-H), 1.45 (s, 9H, tert-butyl).

  • LCMS (ESI+) : m/z 352 [M+23]⁺.

Comparative Analysis of Methods

ParameterRoute 1 (Patent)Route 2 (Crystallographic)
Total Yield68% (two steps)49% (three steps)
Reaction Time48 hours34 hours
Key AdvantageSimplified one-pot processHigh chiral purity
Purity>98%>99% (X-ray confirmed)
ScalabilityIndustrial-friendlyLab-scale optimization

Critical Reaction Parameters

Solvent Selection

  • Toluene : Optimal for high-temperature cyclization (Route 1).

  • THF : Facilitates nucleophilic fluoride-mediated cyclization (Route 2).

Catalysis

  • Acid catalysts (e.g., p-toluenesulfonic acid) enhance oxadiazole ring closure.

  • TBAF efficiently removes protecting groups without side reactions.

Temperature Control

  • Reflux conditions (110–120°C) critical for ring formation.

  • Low-temperature activation (0°C) prevents racemization in Route 2 .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are typically used.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Various amines or alcohols depending on the specific conditions.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The oxadiazole ring is known for its bioactivity, and derivatives of this compound are studied for their potential as anti-inflammatory, antimicrobial, and anticancer agents.

Industry

In the industrial sector, this compound can be used in the development of new polymers and materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate in biological systems involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity, while the tert-butyl ester can improve its pharmacokinetic properties by increasing its lipophilicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent on Oxadiazole Molecular Formula CAS Number Key Differences
tert-Butyl 4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate (Target Compound) Phenyl C₁₈H₂₃N₃O₃ Not explicitly provided Reference compound with phenyl group; baseline for electronic and steric effects.
tert-Butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate Thiophene C₁₆H₂₂N₃O₃S Not provided Thiophene introduces sulfur, altering electronic properties and potential π-π interactions .
tert-Butyl 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate Isopropyl C₁₅H₂₅N₃O₃ 913264-42-3 Aliphatic isopropyl group reduces aromaticity, impacting solubility and steric bulk .
3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride 3-Fluorophenyl C₁₃H₁₄FN₃O₂·HCl 1235441-45-8 Fluorine enhances electronegativity and bioavailability via improved lipophilicity .
tert-Butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate Cyclopropyl C₁₆H₂₅N₃O₃ 1705438-53-4 Cyclopropyl increases ring strain and metabolic stability .
tert-Butyl 4-((3-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate Tetrahydroisoquinolinyl C₂₇H₃₅N₅O₅S 1046813-48-2 Complex substituent targets specific receptors (e.g., kinase inhibitors) .

Electronic and Steric Effects

  • Phenyl vs. Thiophene : The phenyl group in the target compound enables strong π-π stacking with aromatic residues in proteins, whereas the thiophene analog () may exhibit altered binding due to sulfur's polarizability and larger atomic radius .
  • Fluorophenyl Substitution : The 3-fluorophenyl derivative () shows enhanced membrane permeability and resistance to oxidative metabolism, making it preferable in CNS-targeting drug candidates .

Stereochemical Considerations

  • The (S)-enantiomer of the target compound () demonstrates distinct pharmacological profiles compared to its (R)-counterpart, underscoring the importance of chirality in drug design .

Q & A

Q. What are the established synthetic routes for tert-butyl 4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate?

The synthesis typically involves two key steps:

  • Oxadiazole Ring Formation : The 1,2,4-oxadiazole ring is constructed via cyclization between a nitrile and hydroxylamine or via tert-butyl nitrite (TBN)-mediated reactions. For example, TBN facilitates sequential C–H functionalization in styrenes to form oxadiazolones, which can serve as precursors .
  • Piperidine Functionalization : A Boc-protected piperidine intermediate (e.g., tert-butyl 4-aminopiperidine-1-carboxylate) is coupled with the oxadiazole moiety. Microwave-assisted ring closure under optimized conditions (e.g., 150°C, 30 minutes) improves yield and purity .
    Key Considerations : Use anhydrous conditions for Boc protection and monitor reaction progress via TLC or LC-MS to avoid side products.

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound is crystallized via slow evaporation in solvents like ethanol or DCM. Data collection uses Mo-Kα radiation (λ = 0.71073 Å), and refinement employs SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding analysis). The software resolves piperidine chair conformations and oxadiazole planarity, with R-factors typically <0.05 for high-quality datasets .

Q. What purification methods are effective for intermediates?

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane gradients (e.g., 20–40% EtOAc) separates Boc-protected intermediates.
  • Recrystallization : Use hexane/ethyl acetate (1:3) for oxadiazole-containing intermediates. Monitor purity via melting point and ¹H NMR (e.g., absence of aromatic proton splitting in byproducts) .

Advanced Research Questions

Q. How can the oxadiazole ring formation be optimized to improve yield?

  • TBN-Mediated Reactions : Optimize stoichiometry (1.5–2.0 equiv. TBN) and temperature (80–100°C). TBN acts as both a nitrating agent and radical initiator, requiring strict moisture control to prevent hydrolysis .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 150°C, 20 minutes) with 15–20% higher yields compared to conventional heating. Use sealed vessels to avoid solvent loss .
  • Catalytic Additives : Additives like Cu(I) or Pd(OAc)₂ (0.5–1 mol%) enhance cyclization efficiency but require post-reaction chelation removal.

Q. How to resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

  • Computational Validation : Perform DFT calculations (B3LYP/6-31G*) to simulate ¹H/¹³C NMR spectra. Discrepancies in piperidine ring proton shifts (e.g., axial vs. equatorial) may arise from conformational flexibility in solution vs. rigid crystal structures .
  • Dynamic NMR Studies : Variable-temperature NMR (e.g., −50°C to 50°C) detects ring puckering or hindered rotation in the oxadiazole-phenyl group.
  • Mass Spectrometry : HRMS (ESI+) confirms molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns distinguish regioisomers (e.g., 3-phenyl vs. 5-phenyl oxadiazole) .

Q. What strategies assess the compound’s biological activity and target interactions?

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like kinases or GPCRs. Focus on hydrogen bonding between the oxadiazole nitrogen and catalytic residues (e.g., ATP-binding sites) .
  • SPR Binding Assays : Immobilize the compound on CM5 chips and measure binding kinetics (ka/kd) with purified proteins. A 1:1 Langmuir binding model is typical for small molecules.
  • Cellular Assays : Test cytotoxicity (MTT assay) and target modulation (e.g., Western blot for phosphorylated kinases) in HEK293 or HeLa cells. Use Boc-deprotected analogs (e.g., piperidine-free) as negative controls .

Methodological Challenges and Solutions

Q. Handling air/moisture-sensitive intermediates

  • Schlenk Techniques : Use argon-purged syringes and flame-dried glassware for Boc protection and Grignard reactions.
  • Stability Testing : Store intermediates under N₂ at −20°C. Monitor decomposition via ¹H NMR (e.g., Boc cleavage signals at δ 1.4 ppm) .

Q. Addressing low yields in coupling reactions

  • Coupling Agents : Replace EDCl/HOBt with T3P® (50% in EtOAc) for amide bond formation. T3P reduces racemization and improves yields by 25–30% .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane. DMF enhances solubility of aryl intermediates but may require post-reaction dialysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.